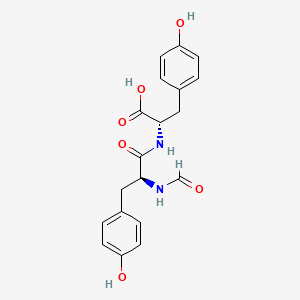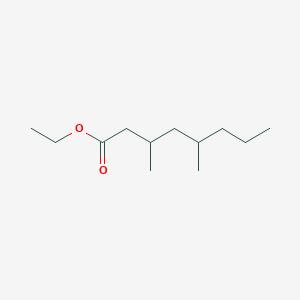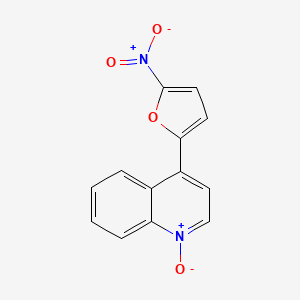![molecular formula C18H16ClN3 B14526145 1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- CAS No. 62771-08-8](/img/structure/B14526145.png)
1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is notable for its applications in various fields, including dye manufacturing and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- typically involves the diazotization of 4-chloroaniline followed by coupling with N-ethyl-1-naphthylamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing Agents: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of azo dyes, which are important in textile and printing industries.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- involves its interaction with molecular targets through the azo bond. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines, which can further interact with enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler aromatic amine with similar applications in dye manufacturing.
4-Chloroaniline: A precursor in the synthesis of the target compound.
Azo dyes: A broad class of compounds with similar azo linkages.
Uniqueness
1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl- stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
CAS No. |
62771-08-8 |
|---|---|
Molecular Formula |
C18H16ClN3 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C18H16ClN3/c1-2-20-17-11-12-18(16-6-4-3-5-15(16)17)22-21-14-9-7-13(19)8-10-14/h3-12,20H,2H2,1H3 |
InChI Key |
UXHVMSHYMAJXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)

methanone](/img/structure/B14526079.png)
![5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14526084.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)


![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)

![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)
